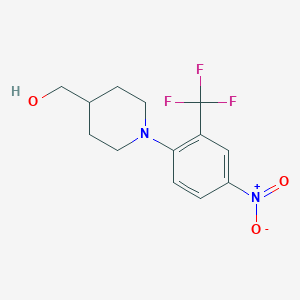

(1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C13H15F3N2O3 and its molecular weight is 304.269. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It is known that the compound contains a piperidine ring, which is a common structural motif in many bioactive compounds . Piperidine derivatives often exhibit diverse biological activities, which can be attributed to their ability to interact with various biological targets .

Action Environment

The action of (1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .

Biochemical Analysis

Biochemical Properties

(1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcription of specific genes, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in key metabolic processes, thereby altering the overall metabolic state of the cell. These interactions are essential for understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its function and effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Biological Activity

(1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H16F3N2O3. The structure features a piperidine ring substituted with a nitro group and a trifluoromethyl group, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitro-2-trifluoromethylphenyl derivatives with piperidine derivatives. The following general reaction scheme can be proposed:

- Starting Materials : 4-nitro-2-trifluoromethylphenol and piperidine.

- Reaction Conditions : The reaction may be carried out under reflux conditions in an organic solvent such as ethanol or methanol.

- Purification : The product is usually purified through recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzamide have shown activity against various bacterial strains, including Mycobacterium tuberculosis. In a study assessing the anti-mycobacterial activity of related compounds, it was found that certain derivatives exhibited promising results against Mycobacterium smegmatis and Mycobacterium abscessus .

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| Nitrobenzamide Derivative | M. smegmatis | >100 |

| Nitrobenzamide Derivative | M. abscessus | >100 |

Neuropharmacological Effects

Piperidine derivatives are often investigated for their neuropharmacological effects. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration. This property is crucial for compounds targeting neurological disorders.

In a study focusing on piperidine derivatives, it was reported that certain compounds exhibited anxiolytic and antidepressant-like activities in animal models . The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine.

Case Studies

- Case Study on Antimycobacterial Activity :

- Neuropharmacological Assessment :

Properties

IUPAC Name |

[1-[4-nitro-2-(trifluoromethyl)phenyl]piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O3/c14-13(15,16)11-7-10(18(20)21)1-2-12(11)17-5-3-9(8-19)4-6-17/h1-2,7,9,19H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQPKHHZALRRSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.